2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 503310-73-4
VCID: VC8416162
InChI: InChI=1S/C8H10N2O2S/c11-13(12)9-6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES: C1CN(S(=O)(=O)N1)C2=CC=CC=C2
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24

2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide

CAS No.: 503310-73-4

Cat. No.: VC8416162

Molecular Formula: C8H10N2O2S

Molecular Weight: 198.24

* For research use only. Not for human or veterinary use.

2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide - 503310-73-4

Specification

CAS No. 503310-73-4
Molecular Formula C8H10N2O2S
Molecular Weight 198.24
IUPAC Name 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Standard InChI InChI=1S/C8H10N2O2S/c11-13(12)9-6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key ZRGOCIFRPCUCBS-UHFFFAOYSA-N
SMILES C1CN(S(=O)(=O)N1)C2=CC=CC=C2
Canonical SMILES C1CN(S(=O)(=O)N1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular framework of 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide consists of a saturated five-membered ring containing two nitrogen atoms, one sulfur atom, and two oxygen atoms. The sulfur center is doubly oxidized to a sulfone group (S=O), while the phenyl substituent occupies the 2-position of the thiadiazolidine ring . The SMILES notation (C1CN(S(=O)(=O)N1)C2=CC=CC=C2) confirms the connectivity: a central thiadiazolidine ring with a sulfone group and a phenyl side chain .

Table 1: Key Bond Lengths in Neutral Thiadiazolidine Dioxides

Bond TypeAverage Length (Å)Source CompoundReference
S=O1.426(3)Neutral thiadiazole dioxides
S-N1.691(7)Neutral thiadiazole dioxides
C=N1.287(5)Neutral thiadiazole dioxides
C-C (aromatic)1.512(7)Neutral thiadiazole dioxides

The bond lengths, derived from crystallographic studies of analogous compounds, highlight the delocalized electronic structure of the thiadiazolidine ring. The S=O bonds (1.426 Å) are consistent with sulfone groups, while the S-N distances (1.691 Å) reflect partial double-bond character due to resonance stabilization .

Spectroscopic Fingerprints

  • NMR Spectroscopy: The sulfone group induces deshielding effects, with characteristic downfield shifts for protons adjacent to the sulfur atom. For example, in related 1,2,5-thiadiazole dioxides, ring protons resonate near δ 7.5–8.5 ppm in ¹H NMR .

  • IR Spectroscopy: Strong absorption bands at 1150–1250 cm⁻¹ and 1350–1450 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations, respectively .

  • UV-Vis: Conjugation between the phenyl group and the thiadiazolidine ring results in absorption maxima in the 250–300 nm range, attributed to π→π* transitions .

Synthetic Methodologies

Cycloaddition Approaches

Photochemical [3 + 2] cycloadditions between thiadiazines and oxygen have been employed to construct thiadiazole dioxide scaffolds. For example, UV irradiation of 1,2,6-thiadiazines under aerobic conditions facilitates oxidative carbon excision, forming 1,2,5-thiadiazole dioxides with complete atom economy . This method could be adapted to synthesize the title compound by selecting appropriate phenyl-substituted starting materials .

Table 2: Representative Synthetic Conditions for Thiadiazole Dioxides

MethodReagents/ConditionsYield (%)Reference
Oxidationm-CPBA, DCM, 24 h, RT29
PhotochemicalUV light, O₂, 18 h85

Reactivity and Functional Applications

Coordination Chemistry

The nitrogen atoms in the thiadiazolidine ring serve as Lewis bases, enabling coordination to transition metals. For example, thiadiazolo[3,4-f] phenanthroline 2,2-dioxide forms stable complexes with Cu(II) and other d-block metals, as evidenced by single-crystal X-ray structures . These complexes exhibit unique magnetic properties due to delocalized spin density across the aromatic system .

Radical Anion Stability

Reduction of thiadiazole dioxides generates persistent radical anions, which are stabilized by resonance within the conjugated π-system. Electrochemical studies reveal one-electron reduction potentials near −1.2 V (vs. Fc/Fc⁺), making these species suitable for organic magnetic materials .

Table 3: Magnetic Properties of Thiadiazole Dioxide Radical Anions

Compoundμeff (μB)Temperature (K)Reference
[CuII(1,10-tdapO2)]1.732–300
PPN⁺[CuIICl(1,10-tdapO2⁻)]1.85100

Future Directions and Challenges

The integration of 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide into functional materials remains underexplored. Opportunities include:

  • Molecular Electronics: Leveraging its redox-active nature for organic semiconductors.

  • Catalysis: Designing metal-organic frameworks (MOFs) with thiadiazolidine-based ligands.

  • Therapeutic Agents: Investigating anti-inflammatory or antiviral properties through structural derivatization.

Challenges persist in optimizing synthetic yields and scaling production. Advances in photochemical methodologies may address these limitations, enabling broader accessibility .

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